4-chloro-N-ethyl-N-(trifluoromethyl)aniline
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Overview
Description
4-chloro-N-ethyl-N-(trifluoromethyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a chloro group, an ethyl group, and a trifluoromethyl group attached to the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-ethyl-N-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the reaction of 4-chloroaniline with ethyl iodide and trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-ethyl-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it to the corresponding amine or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines .
Scientific Research Applications
4-chloro-N-ethyl-N-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-ethyl-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets. For example, it can act on cell surface receptors and intracellular kinases, influencing various biochemical pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with lipid membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-(trifluoromethyl)aniline
- 4-chloro-2-(trifluoromethyl)aniline
- 4-(trifluoromethyl)aniline
Uniqueness
4-chloro-N-ethyl-N-(trifluoromethyl)aniline is unique due to the presence of both an ethyl group and a trifluoromethyl group, which impart distinct chemical properties. The trifluoromethyl group increases its stability and lipophilicity, while the ethyl group influences its reactivity and solubility .
Properties
Molecular Formula |
C9H9ClF3N |
---|---|
Molecular Weight |
223.62 g/mol |
IUPAC Name |
4-chloro-N-ethyl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C9H9ClF3N/c1-2-14(9(11,12)13)8-5-3-7(10)4-6-8/h3-6H,2H2,1H3 |
InChI Key |
JVHBWQOZXHKAKL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=C(C=C1)Cl)C(F)(F)F |
Origin of Product |
United States |
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